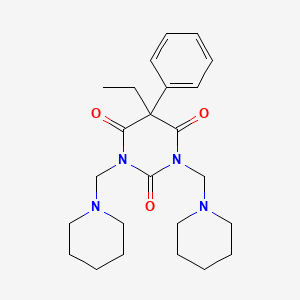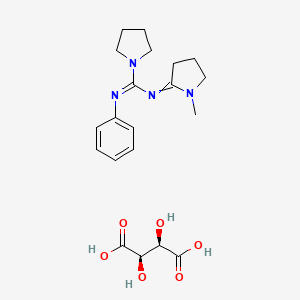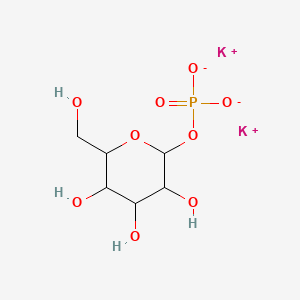![molecular formula C19H17N3 B1195646 5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-20487 is a pyridopyrimidine.
Aplicaciones Científicas De Investigación
Optoelectronic Applications
Quinazolines, including derivatives like 5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline, have been extensively studied for their applications in the field of optoelectronics. These compounds are known for their luminescent properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, with polyhalogen derivatives serving as major starting materials for fluorescent quinazolines. These derivatives are also explored for their electroluminescent properties, contributing to the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, quinazoline and its derivatives, such as 5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline, are recognized for their broad spectrum of biological activities. These compounds are found in more than 200 naturally occurring alkaloids and are the basis for developing new potential medicinal agents. The stability of the quinazolinone nucleus has inspired the introduction of many bioactive moieties, leading to the creation of compounds with antibacterial activity against various pathogens. This highlights the compound's significant role in medicinal chemistry and its potential in developing new therapeutic agents (Tiwary et al., 2016).
Anticancer Activity
Quinazoline derivatives are extensively studied for their anticancer properties. These compounds are known to inhibit a wide range of biological targets, including epidermal growth factor receptors (EGFR), which are crucial in cancer therapy. The structural diversity of quinazoline derivatives allows for the targeting of various proteins involved in cancer progression, making them promising candidates for anticancer drugs. The development of novel quinazoline compounds remains a vibrant field of research, given their potential in cancer treatment (Ravez et al., 2015).
Propiedades
Nombre del producto |
5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline |
|---|---|
Fórmula molecular |
C19H17N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
7,10-dimethyl-4-(4-methylphenyl)-2,4,8-triazatricyclo[7.3.1.05,13]trideca-1(13),2,5,7,9,11-hexaene |
InChI |
InChI=1S/C19H17N3/c1-12-4-7-15(8-5-12)22-11-20-16-9-6-13(2)19-18(16)17(22)10-14(3)21-19/h4-11H,1-3H3 |
Clave InChI |
AKUBAYRXIKBKMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC3=C4C2=CC(=NC4=C(C=C3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



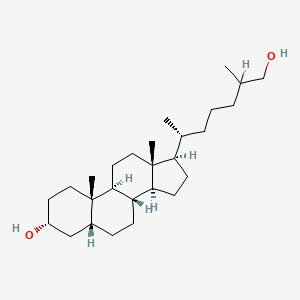
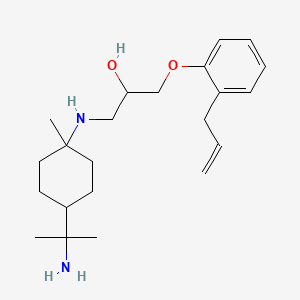
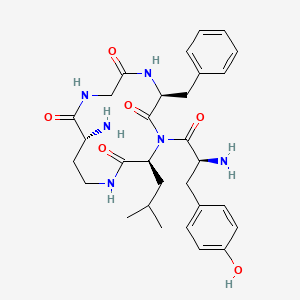
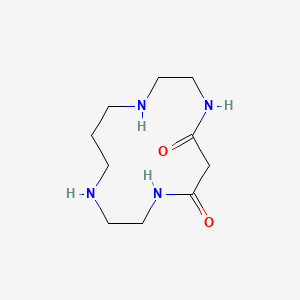
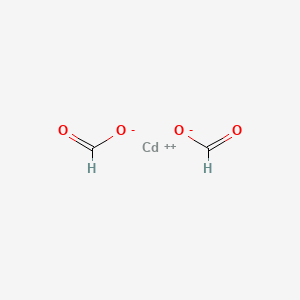
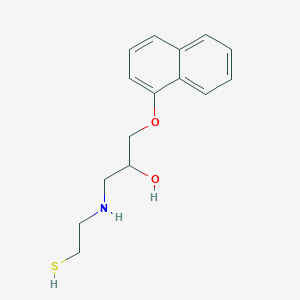
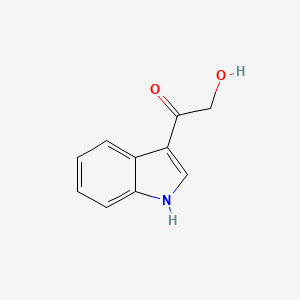
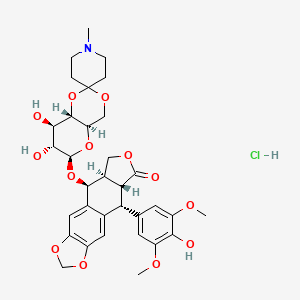
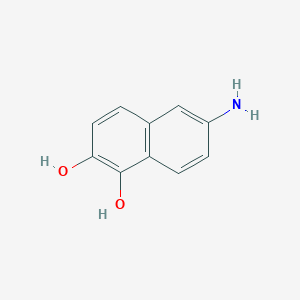
![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)
